[1-(2-Bromophenyl)ethyl](methyl)amine hydrochloride
Overview
Description
1-(2-Bromophenyl)ethylamine hydrochloride: is an organic compound with the molecular formula C9H12BrN·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position and the ethylamine chain is methylated. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine hydrochloride typically involves the bromination of phenethylamine followed by methylation. One common method includes the reaction of 2-bromophenylacetonitrile with methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Bromophenyl)ethylamine hydrochloride may involve large-scale bromination and methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions, leading to a variety of substituted phenethylamine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenethylamine derivatives
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Bromophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is often used to study the effects of brominated phenethylamines on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, 1-(2-Bromophenyl)ethylamine hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the methylated ethylamine chain play crucial roles in determining the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenethylamine: The parent compound without the bromine substitution and methylation.
2-Bromo-phenethylamine: Similar structure but without the methylation on the ethylamine chain.
N-Methylphenethylamine: Similar structure but without the bromine substitution on the phenyl ring.
Uniqueness: 1-(2-Bromophenyl)ethylamine hydrochloride is unique due to the presence of both the bromine atom and the methylated ethylamine chain. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYGFZQMKYXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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